Product packaging for 1,1,1-Trifluoro-2-isothiocyanatoethane(Cat. No.:CAS No. 59488-39-0)

1,1,1-Trifluoro-2-isothiocyanatoethane

Cat. No.: B1355385
CAS No.: 59488-39-0
M. Wt: 141.12 g/mol
InChI Key: GOXVPASJCHROBY-UHFFFAOYSA-N
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Description

Contextualizing Fluoroalkyl Isothiocyanates in Modern Organic Synthesis

Fluoroalkyl isothiocyanates belong to a broader class of organic compounds known as isothiocyanates (ITCs), which are characterized by the R–N=C=S functional group. ITCs are highly versatile intermediates in synthetic chemistry, primarily due to the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles. ijacskros.com This reactivity makes them ideal precursors for a variety of sulfur and nitrogen-containing compounds.

The primary synthetic applications of isothiocyanates include:

Synthesis of Thioureas : The most common reaction of isothiocyanates is their coupling with primary or secondary amines to form substituted thioureas. ijacskros.comnih.gov This reaction is typically high-yielding and proceeds under mild conditions. analis.com.my Thiourea (B124793) derivatives are significant in medicinal chemistry and are used as organocatalysts. nih.gov

Formation of Heterocyclic Compounds : Isothiocyanates are crucial starting materials for synthesizing a diverse range of N-heterocycles, such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.orgnih.gov

The incorporation of a fluoroalkyl group, such as the trifluoroethyl group in 1,1,1-trifluoro-2-isothiocyanatoethane, significantly modulates the properties of the molecule. The high electronegativity of fluorine atoms can influence the reactivity of the isothiocyanate group and imparts unique characteristics to the final products.

Significance of Trifluoromethylated Building Blocks in Contemporary Chemical Research

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely used strategy in modern chemical research, particularly in drug discovery and the development of agrochemicals. The CF₃ group can dramatically alter a molecule's physicochemical properties in beneficial ways without significantly increasing its size. researchgate.net

Key property modifications imparted by the trifluoromethyl group are summarized below:

Property ModifiedEffect of Trifluoromethyl Group
Lipophilicity Increases lipophilicity, which can improve membrane permeability and absorption of drug candidates.
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug.
Binding Affinity The CF₃ group can alter the conformation and electronic properties of a molecule, potentially enhancing its binding affinity to biological targets.
Acidity Can increase the acidity of nearby protons, influencing molecular interactions.

These favorable effects have led to the widespread use of trifluoromethylated building blocks in various fields. The development of practical methods for trifluoroethylation of amines and other nucleophiles underscores the importance of reagents that can efficiently deliver trifluoroalkyl moieties. nih.govresearchgate.net The synthesis of trifluoromethyl-substituted heterocycles, such as 2-pyrones, is another active area of research, highlighting the demand for versatile CF₃-containing reagents. nih.gov

Overview of Research Trajectories for this compound

The primary research application of this compound is its use as a specialized building block for introducing the 2,2,2-trifluoroethyl group into new chemical entities. Research trajectories for this compound are focused on leveraging the established reactivity of the isothiocyanate functional group to create novel fluorinated molecules.

Synthesis of Trifluoroethyl-Substituted Thioureas and Related Compounds: A direct and significant research trajectory is the reaction of this compound with a diverse range of primary and secondary amines to generate a library of N-(2,2,2-trifluoroethyl)thioureas. ijacskros.com This class of compounds is of interest in medicinal chemistry and for the development of novel organocatalysts. The reaction is a straightforward addition of the amine to the central carbon of the isothiocyanate group.

General Reaction Scheme: CF₃CH₂NCS + R₂NH → CF₃CH₂NHC(S)NR₂

This pathway allows for the systematic modification of the "R" groups to fine-tune the properties of the resulting thiourea for specific applications, such as anion binding or catalysis. nih.gov

Development of Novel Fluorinated Heterocycles: A second major research direction involves using this compound as a precursor for more complex, trifluoroethyl-substituted heterocyclic systems. rsc.org Isothiocyanates are known to undergo cyclization reactions with various reagents to form rings containing nitrogen and sulfur. nih.gov By employing this trifluorinated building block, researchers can access novel heterocyclic scaffolds that may exhibit unique biological activities or material properties due to the presence of the CF₃ group. For instance, it can be used in diversity-oriented synthesis pathways to construct libraries of compounds for high-throughput screening. rsc.org

The versatile reactivity of the isothiocyanate group allows it to be a key component in multi-step syntheses, enabling the construction of intricate molecular architectures that would be difficult to achieve through other methods. ijacskros.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F3NS B1355385 1,1,1-Trifluoro-2-isothiocyanatoethane CAS No. 59488-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-2-isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVPASJCHROBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551847
Record name 1,1,1-Trifluoro-2-isothiocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59488-39-0
Record name 1,1,1-Trifluoro-2-isothiocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-isothiocyanatoethane
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Synthetic Methodologies for 1,1,1 Trifluoro 2 Isothiocyanatoethane

Established Synthetic Routes

Established synthetic routes to isothiocyanates, including the target compound, often begin with the corresponding primary amine. These methods are well-documented and rely on the formation and subsequent decomposition of a dithiocarbamate (B8719985) intermediate.

A foundational method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide. In the case of 1,1,1-Trifluoro-2-isothiocyanatoethane, the precursor 2,2,2-trifluoroethylamine (B1214592) is treated with carbon disulfide in the presence of an organic base, such as triethylamine (B128534). This reaction yields an intermediate dithiocarbamate salt. The formation of this salt is a critical first step in a two-step, one-pot procedure that ultimately leads to the desired isothiocyanate. mdpi.com

Following the formation of the dithiocarbamate salt, a desulfurization agent is introduced to facilitate the elimination of a sulfur atom and the formation of the isothiocyanate group. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions and efficiency. rsc.org

Common desulfurization agents include:

Tosyl Chloride : This reagent allows for the in-situ generation of dithiocarbamate salts, which then form labile thiotosyl esters. These esters decompose within approximately 30 minutes to produce the final isothiocyanate in high yields, typically ranging from 75–97%. nih.gov

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This modern desulfurizing agent has proven effective in synthesizing a wide array of alkyl and aryl isothiocyanates. mdpi.com The reaction is often performed in a microwave reactor to accelerate the process. mdpi.com

Sodium Persulfate (Na₂S₂O₈) : Used in aqueous conditions, sodium persulfate offers a greener alternative for the desulfurization step. rsc.org

Hydrogen Peroxide : This is considered an effective method for the synthesis of non-chiral isothiocyanates. nih.gov

The choice of desulfurizing agent can be tailored based on the specific requirements of the synthesis, such as desired yield, reaction time, and environmental considerations. rsc.orgnih.gov

Table 1: Comparison of Desulfurization Reagents for Isothiocyanate Synthesis

Desulfurization Reagent Typical Reaction Conditions Reported Yields Key Advantages
Tosyl Chloride In situ generation of dithiocarbamate, reaction time ~30 mins 75–97% High yields, rapid conversion nih.gov
DMT/NMM/TsO⁻ Microwave assistance often used 25–97% Effective for diverse substrates, one-pot procedure mdpi.com
Sodium Persulfate (Na₂S₂O₈) Aqueous solvent (water) Satisfactory Environmentally benign, "green" chemistry approach rsc.orgrsc.org
Hydrogen Peroxide Standard conditions Good Suitable for non-chiral isothiocyanates nih.gov

Alternative and Emerging Synthetic Pathways

Research into isothiocyanate synthesis continues to evolve, with a focus on developing greener, faster, and more sustainable methods. These emerging pathways offer alternatives to traditional reagents and reaction conditions.

In line with the principles of green chemistry, significant efforts have been made to replace toxic reagents and harsh reaction conditions. digitellinc.com The use of elemental sulfur as a sulfur source is a prime example, as it is an abundant and low-cost industrial byproduct. digitellinc.commdpi.com This method avoids highly toxic reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.commdpi.com

Another sustainable approach involves using sodium persulfate as the desulfurization agent with water as the solvent. rsc.orgrsc.org This process is practical, efficient, and demonstrates good chemoselectivity under basic conditions. rsc.org Such methods reduce the reliance on volatile organic solvents and hazardous materials. The development of synthetic electrochemistry also presents a green alternative for desulfurization, potentially eliminating the need for transition metal catalysts and radical initiators. ucl.ac.uk

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of isothiocyanates. nih.gov This technique can dramatically reduce reaction times from hours to mere minutes while often providing fair to good yields. nih.govtandfonline.com Microwave-assisted synthesis has been successfully applied to produce both aromatic and aliphatic isothiocyanates. nih.gov For example, the reaction of isocyanates with Lawesson's reagent under microwave irradiation produces isothiocyanates in yields of 43% or higher. nih.gov A highly efficient protocol uses Lawesson's reagent with a catalytic amount of triethylamine in water under microwave conditions, offering a green and rapid synthesis route. tandfonline.comtandfonline.com Similarly, the use of the DMT/NMM/TsO⁻ desulfurizing agent is often paired with microwave heating to enhance reaction rates for the synthesis of aliphatic isothiocyanates. mdpi.comnih.gov

Table 2: Overview of Emerging Synthetic Pathways

Synthetic Pathway Key Reagents/Conditions Primary Advantage(s)
Green Chemistry Approaches Elemental Sulfur; Sodium Persulfate in Water Reduces use of toxic reagents (CS₂, thiophosgene) and organic solvents rsc.orgdigitellinc.commdpi.com
Microwave-Assisted Synthesis Lawesson's Reagent; DMT/NMM/TsO⁻; Microwave Irradiation Extremely fast reaction times (minutes), good yields, enhanced efficiency nih.govnih.govtandfonline.com

Optimization of Synthetic Parameters

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful optimization of several reaction parameters, including the choice of base and solvent, as well as the reaction temperature and duration.

Influence of Base Strength and Solvent Systems on Reaction Outcomes

The formation of the isothiocyanate from 2,2,2-trifluoroethylamine typically proceeds via a dithiocarbamate intermediate, the formation of which is base-mediated. The strength and nature of the base, in conjunction with the solvent system, play a pivotal role in the reaction's success.

Generally, organic bases such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are employed to facilitate the reaction of the primary amine with a thiocarbonyl source, like carbon disulfide (CS2). The base serves to deprotonate the amine, increasing its nucleophilicity towards the electrophilic carbon of the thiocarbonyl compound. The choice of a suitable base is crucial; a base that is too weak may result in slow or incomplete reaction, while an overly strong base could lead to undesirable side reactions.

The solvent system is another critical factor influencing the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and intermediates, as well as their compatibility with the reaction conditions. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this type of transformation due to their relatively inert nature and ability to solubilize a wide range of organic compounds. In some methodologies, a biphasic system, such as water/ethyl acetate (B1210297), has been shown to be effective, facilitating product extraction and purification. cbijournal.com The polarity of the solvent can impact the rate of dithiocarbamate salt formation and its subsequent conversion to the isothiocyanate.

Interactive Table: Effect of Base and Solvent on Isothiocyanate Synthesis (General Observations)

BaseSolventGeneral Outcome
Triethylamine (Et3N)Dichloromethane (DCM)Commonly used, good yields for many alkyl amines.
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Often used to minimize side reactions with sterically hindered amines.
Sodium Bicarbonate (NaHCO3)Water/Ethyl AcetateA "greener" approach, facilitates easy work-up. cbijournal.com
4-(Dimethylamino)pyridine (DMAP)AcetonitrileCan be used as a catalyst to accelerate the reaction. mychemblog.com

Note: This table represents general trends in isothiocyanate synthesis and specific outcomes for this compound may vary.

Impact of Temperature and Reaction Time on Yield and Selectivity

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield and selectivity of this compound. The initial formation of the dithiocarbamate salt from 2,2,2-trifluoroethylamine and carbon disulfide is often carried out at room temperature or below to control the exothermic nature of the reaction and prevent the formation of byproducts.

The subsequent conversion of the dithiocarbamate intermediate to the final isothiocyanate product, often facilitated by a desulfurizing agent, may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of the desired product or the formation of unwanted side products. Therefore, a balance must be struck to ensure complete conversion of the intermediate without compromising the stability of the final product.

Reaction times can vary significantly depending on the specific reagents and conditions employed. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time for achieving the highest yield. One-pot procedures, where the dithiocarbamate is generated and converted to the isothiocyanate in the same reaction vessel, are often favored for their efficiency and reduced work-up requirements. beilstein-journals.orgciac.jl.cn

Interactive Table: Influence of Temperature on Isothiocyanate Synthesis (General Observations)

Temperature RangeStage of ReactionGeneral Observations
0 °C to Room TemperatureDithiocarbamate formationFavored to control exothermicity and minimize side reactions.
Room Temperature to RefluxDesulfurization/Isothiocyanate formationOften required for efficient conversion of the intermediate.
Elevated TemperaturesProlonged reactionCan lead to product decomposition or side product formation.

Note: This table represents general trends in isothiocyanate synthesis and specific outcomes for this compound may vary.

Challenges in Scalable Synthesis and Process Development

Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges. The handling of potentially toxic and volatile reagents, such as carbon disulfide or thiophosgene alternatives, requires stringent safety protocols and specialized equipment.

Heat management during the exothermic formation of the dithiocarbamate intermediate becomes more critical on a larger scale. Inadequate heat dissipation can lead to runaway reactions and the formation of impurities. Therefore, efficient reactor design and cooling systems are paramount for safe and controlled process development.

Purification of the final product on a large scale can also be challenging. The removal of unreacted starting materials, reagents, and byproducts may require techniques such as distillation or chromatography, which can be costly and time-consuming. The development of a robust and efficient purification strategy is a key aspect of process development.

Reactivity and Reaction Mechanisms of 1,1,1 Trifluoro 2 Isothiocyanatoethane

Fundamental Reactivity of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile functional group known for its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. mdpi.com

Nucleophilic Addition Reactions

The carbon atom of the isothiocyanate group is electrophilic and readily reacts with nucleophiles. mdpi.com This is a cornerstone of isothiocyanate chemistry, leading to the formation of a variety of important chemical structures. The general mechanism involves the attack of a nucleophile on the central carbon atom of the -N=C=S group.

Common nucleophiles that react with isothiocyanates include primary and secondary amines, which form thiourea (B124793) derivatives. ijacskros.com Alcohols and thiols can also add to the isothiocyanate group, although these reactions are often reversible.

The reaction with amines is particularly significant. For instance, the reaction of an isothiocyanate with a primary or secondary amine yields a thiourea. This reaction is a fundamental process for creating diverse molecular architectures with applications in pharmaceuticals and agriculture. ijacskros.com

Cycloaddition Chemistry

Isothiocyanates can participate in cycloaddition reactions, where the cumulative double bonds of the -N=C=S group react with other unsaturated systems to form heterocyclic compounds. cbijournal.com A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, the isothiocyanate can react with 1,3-dipoles like nitrile imines to form five-membered heterocyclic rings. mdpi.com This methodology is a powerful tool for the synthesis of complex molecules containing nitrogen and sulfur.

Electronic and Steric Effects of the Trifluoromethyl Moiety on Reactivity

The presence of the trifluoromethyl (CF3) group at the α-position to the isothiocyanate functionality profoundly influences the reactivity of 1,1,1-Trifluoro-2-isothiocyanatoethane.

Inductive Effects on Reaction Pathways

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I effect) significantly impacts the electronic properties of the adjacent isothiocyanate group.

The primary consequence of this electron withdrawal is an increase in the electrophilicity of the central carbon atom of the isothiocyanate group. This enhanced electrophilic character makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated analogs. The CF3 group activates the electrophilic site, facilitating reactions with a wide range of nucleophiles. nih.gov

This heightened reactivity can be seen in the context of superelectrophiles, where the strong electron-withdrawing properties of the trifluoromethyl group enhance the electrophilic character at cationic sites, leading to greater positive charge-delocalization. nih.gov

Conformational Preferences and Steric Hindrance

While the trifluoromethyl group exerts a powerful electronic effect, it also introduces steric bulk. The steric demand of a trifluoromethyl group is often compared to that of an ethyl group. researchgate.net This steric hindrance can influence the approach of nucleophiles to the reactive center.

The conformational preferences of the molecule, dictated by the rotation around the C-C and C-N bonds, can also play a role in its reactivity. The gauche effect, often observed in fluorinated alkanes, may influence the preferred conformation and, consequently, the accessibility of the isothiocyanate group to reactants. However, detailed conformational analysis specific to this compound is not extensively documented in the available literature.

Specific Chemical Transformations

While a comprehensive body of research dedicated solely to the reactions of this compound is limited, related transformations of fluorinated isothiocyanates provide valuable insights into its expected chemical behavior.

A notable reaction is the TfOH-promoted transition-metal-free cascade trifluoroethylation/cyclization of organic isothiocyanates. In this process, various aryl alkyl isothiocyanates react with a trifluoroethylating agent in the presence of trifluoromethanesulfonic acid to form trifluoroethylthiolated 3,4-dihydroisoquinolines in good yields. acs.org This type of transformation highlights the potential of the trifluoroethyl isothiocyanate scaffold in constructing complex heterocyclic systems.

The following table summarizes a representative reaction of an aryl alkyl isothiocyanate, which serves as an illustrative example of the reactivity that can be anticipated for this compound in similar synthetic contexts.

ReactantReagentConditionsProductYieldReference
(2-Isothiocyanatoethyl)arenesPhenyl(2,2,2-trifluoroethyl)iodonium triflateTfOH, CH2Cl2, 40 °C, 2 hTrifluoroethylthiolated 3,4-dihydroisoquinolinesGood acs.org

This reaction demonstrates a practical application of the reactivity of the isothiocyanate group in a fluorinated environment, leading to the synthesis of structurally diverse and potentially bioactive molecules.

Ring-Closing Reactions Leading to Heterocyclic Systems

Although specific examples involving this compound are not extensively documented, the isothiocyanate functionality is well-known to participate in cycloaddition and cyclization reactions to form a variety of heterocyclic compounds. These reactions are crucial in medicinal chemistry and materials science for the synthesis of novel compounds with desired properties.

One of the most common applications of isothiocyanates is in the synthesis of thiazoles . For instance, the Hantzsch thiazole (B1198619) synthesis and its variations could potentially be adapted. This would involve the reaction of this compound with α-haloketones. The reaction mechanism would likely proceed through the initial formation of a thiourea intermediate, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Similarly, the synthesis of thiadiazoles is another plausible reaction pathway. Reactions with hydrazines or their derivatives could lead to the formation of various thiadiazole isomers. For example, reaction with hydrazine (B178648) would likely yield an aminothiourea intermediate, which could then undergo cyclization, often under oxidative conditions, to form a 1,3,4-thiadiazole (B1197879) derivative.

The general reaction schemes for the formation of these heterocycles are presented below:

Heterocyclic SystemPotential Reactants with this compoundGeneral Reaction Type
Thiazolesα-Haloketones, α-HaloestersCondensation/Cyclization
ThiadiazolesHydrazines, HydrazidesAddition/Cyclization
TriazolesAzidesCycloaddition

It is important to note that the reaction conditions, such as solvent, temperature, and the presence of a catalyst, would play a critical role in directing the outcome of these reactions and the specific isomers formed.

Formation of Sulfur- and Nitrogen-Containing Scaffolds

Beyond the formation of simple five-membered heterocycles, this compound is expected to be a versatile reagent for the construction of more complex sulfur- and nitrogen-containing molecular scaffolds. The isothiocyanate group can react with a wide range of dinucleophiles, leading to the formation of various acyclic and cyclic structures.

For example, reactions with compounds containing both an amine and a thiol group (e.g., 2-aminoethanethiol) could lead to the formation of thiourea derivatives that can subsequently undergo intramolecular cyclization to form larger heterocyclic rings, such as thiazines. The regioselectivity of such reactions would be a key aspect to investigate.

Furthermore, reactions with various amines, alcohols, and thiols can lead to the formation of a diverse array of thioureas, thiocarbamates, and dithiocarbamates, respectively. These products can serve as important intermediates for further synthetic transformations.

NucleophileResulting Functional Group
Primary/Secondary AminesThioureas
Alcohols/PhenolsThiocarbamates
Thiols/ThiophenolsDithiocarbamates

Cross-Coupling Reactions (if applicable to this compound or its derivatives)

While direct cross-coupling reactions involving the isothiocyanate group are not common, derivatives of this compound could potentially participate in such transformations. For instance, if the trifluoroethyl group were attached to an aromatic ring that also bears a halide, that halide could undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

However, there is no direct evidence in the searched literature to suggest that this compound itself or its simple derivatives are common substrates for cross-coupling reactions. The reactivity of the isothiocyanate group would likely interfere with many of the standard catalytic cycles.

Detailed Mechanistic Investigations of Key Reactions

The key mechanistic step in most reactions of this compound is the nucleophilic attack on the central carbon atom of the -N=C=S group. The general mechanism is as follows:

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbon of the isothiocyanate. The π-electrons of the C=S and C=N bonds are displaced, leading to the formation of a tetrahedral intermediate.

Proton Transfer: In many cases, a proton transfer step follows the initial addition to neutralize the charges on the intermediate.

Intramolecular Cyclization/Rearrangement: If the nucleophile contains another reactive site, or if the intermediate is unstable, subsequent intramolecular reactions can occur to form cyclic products or rearranged acyclic products.

The presence of the electron-withdrawing CF3CH2- group is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack compared to non-fluorinated alkyl isothiocyanates. Computational studies would be valuable to quantify this effect and to elucidate the transition state structures and activation energies for its key reactions.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The isothiocyanate functional group (-N=C=S) is a versatile electrophilic handle for the construction of various heterocyclic systems through addition and cyclization reactions.

Synthesis of Trifluoromethylated Imidazo-4-one Derivatives

Extensive searches of chemical literature did not yield specific examples or methodologies for the synthesis of trifluoromethylated imidazo-4-one derivatives directly employing 1,1,1-Trifluoro-2-isothiocyanatoethane as a starting material. The general synthesis of related thiohydantoin structures from the reaction of isothiocyanates and amino acids is a well-known process, but direct application to imidazo-4-one scaffolds with this specific reagent is not documented in the available literature. Research in the synthesis of trifluoromethylated imidazo-fused N-heterocycles often employs alternative reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetamide. acs.orgacs.org

General Utility in Nitrogen- and Sulfur-Containing Heterocycle Formation

Introduction of Trifluoroethyl Moieties into Organic Frameworks

The introduction of trifluoroethyl groups into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals.

Strategies for Trifluoroethylation of Aryl and Heteroaryl Systems

A review of the literature indicates that the introduction of a trifluoroethyl group onto aryl and heteroaryl systems is typically achieved using reagents other than this compound. The isothiocyanate group is not a suitable leaving group for a direct nucleophilic aromatic substitution or a cross-coupling reaction to form a C(aryl)-C(ethyl) bond. Established methods for trifluoroethylation often involve the use of electrophilic trifluoromethylating reagents or compounds like 1,1,1-trifluoro-2-iodoethane (B141898) in metal-catalyzed cross-coupling reactions. nih.gov

Synthesis of Trifluoroethyl Sulfide (B99878) Derivatives

The synthesis of aryl 2,2,2-trifluoroethyl sulfides has been reported through methods such as copper-catalyzed coupling reactions. researchgate.net However, these syntheses utilize starting materials like 2,2,2-trifluoroethyl thioacetate (B1230152) or a combination of 1,1,1-trifluoro-2-iodoethane and a sulfur source, rather than this compound. researchgate.net The chemical transformation of the isothiocyanate group of this compound into a trifluoroethyl sulfide moiety is not a commonly reported synthetic route. Alternative methods for preparing trifluoromethyl sulfides involve the photolysis of trifluorothioacetates. acs.org

Derivatization Reagent in Specialized Syntheses

This compound is a highly effective derivatization agent due to the electrophilic nature of its isothiocyanate carbon atom, which readily reacts with nucleophiles such as amines and alcohols. This reactivity allows for the straightforward introduction of the 2,2,2-trifluoroethylthiocarbamoyl group into a wide array of molecular scaffolds.

The synthesis of anion receptors is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. Thiourea-based receptors are particularly effective due to the ability of the two N-H protons to form strong hydrogen bonds with anionic guests. nih.govnih.govresearchgate.netresearchgate.netanalis.com.myrsc.org The reaction of this compound with a primary or secondary amine provides a direct and high-yielding route to N-(2,2,2-trifluoroethyl)thiourea derivatives. analis.com.my

The key to the efficacy of these derivatives as anion receptors lies in the acidity of the thiourea (B124793) N-H protons. The potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group significantly increases the acidity of these protons, enhancing their hydrogen-bonding capability. nih.gov This makes the resulting thiourea a more effective host for binding and recognizing anions like fluoride, chloride, and acetate (B1210297) compared to non-fluorinated analogues. nih.govrsc.org The general synthesis is outlined below.

Reactant 1Reactant 2ProductApplication
This compoundPrimary or Secondary Amine (R¹R²NH)N-(2,2,2-trifluoroethyl)-N',N'-disubstituted ThioureaAnion Receptor/Sensor

This interactive table summarizes the general reaction for forming thiourea derivatives.

Research on similar thiourea structures has demonstrated that the binding affinity for various anions can be fine-tuned by modifying the substituents on the amine component. nih.govnih.gov This modularity, combined with the enhanced binding imparted by the trifluoroethyl group, positions this compound as a superior reagent for designing highly selective and sensitive anion receptors.

The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, is a well-established strategy in modern drug design. nih.govacs.orgmdpi.comnih.gov The presence of a -CF₃ group can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, increase its lipophilicity to improve membrane permeability, and modify its binding affinity for target proteins. nih.gov

This compound serves as a key reagent for introducing the trifluoroethyl moiety into potential pharmaceutical compounds. Furthermore, the thiourea group itself is a recognized pharmacophore with a broad spectrum of biological activities, including anti-HIV and anticancer properties. biointerfaceresearch.comnih.gov The thiourea functional group is also a versatile synthetic handle that can be used to construct more complex heterocyclic systems found in many active pharmaceutical ingredients (APIs).

For instance, the pyrazole (B372694) ring found in the anti-inflammatory drug Celecoxib contains a trifluoromethyl group that is critical for its activity. nih.govnih.gov While Celecoxib itself is not synthesized from this specific isothiocyanate, this compound provides a valuable tool for creating novel thiourea-containing analogues or other trifluoroethylated intermediates for screening in drug discovery programs. nih.govd-nb.infomdpi.comresearchgate.net

Drug NameTherapeutic AreaRole of Trifluoromethyl Group
CelecoxibAnti-inflammatoryEssential for COX-2 inhibitory activity
FluoxetineAntidepressantInfluences metabolic stability and binding
SorafenibAnticancerEnhances binding affinity and pharmacokinetics
TipranavirAntiviralContributes to binding at the enzyme active site mdpi.com

This interactive table showcases prominent FDA-approved drugs containing the trifluoromethyl group. mdpi.com

Similar to the pharmaceutical industry, the agrochemical sector widely utilizes organofluorine chemistry to develop next-generation herbicides, fungicides, and insecticides. nih.govnih.gov The trifluoromethyl group is a common substituent in many commercial pesticides, conferring enhanced efficacy and stability. nih.govmdpi.com Furthermore, isothiocyanates and their thiourea derivatives are known to possess potent biological activity against a range of agricultural pests and pathogens. google.comnih.govgoogle.com Natural isothiocyanates, such as those derived from glucosinolates in Brassica plants, are known for their fungicidal and insecticidal properties. nih.govnih.gov

This compound is therefore a precursor to molecules that combine two functional groups of high interest in agrochemical research. By reacting it with various amines, chemists can generate libraries of N-(2,2,2-trifluoroethyl)thioureas for screening. These compounds are candidates for developing new active ingredients that may offer novel modes of action, helping to combat the growing issue of pesticide resistance.

Agrochemical ClassRole of Trifluoromethyl GroupRole of (Iso)thiocyanate/Thiourea Moiety
HerbicidesIncreases potency and metabolic stability mdpi.comCan act as a toxophore or synthetic precursor mdpi.com
FungicidesEnhances efficacy against fungal pathogens nih.govKnown to have direct fungitoxic effects google.comnih.gov
InsecticidesImproves insecticidal activity and bioavailabilityCan disrupt insect growth and development

This interactive table highlights the dual importance of trifluoromethyl and thiourea/isothiocyanate groups in agrochemicals.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.orgdokumen.pubnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse molecular libraries. beilstein-journals.org

While isocyanides are the classic components in famous MCRs like the Ugi and Passerini reactions, isothiocyanates can also participate in related multi-component processes. wikipedia.orgorganic-chemistry.orgnih.govnih.govnih.govnih.govthieme-connect.deresearchgate.netresearchgate.netresearchgate.net The reaction of an isothiocyanate with an amine and an aldehyde, for example, can lead to the formation of various sulfur-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

The use of this compound in such MCRs would enable the direct incorporation of a trifluoroethyl group into the resulting heterocyclic products. This strategy offers a highly efficient route to novel, densely functionalized, and potentially bioactive molecules. A hypothetical three-component reaction could involve this compound, an amine, and a suitable third component to build a complex heterocyclic core in a single step, a process that would otherwise require a lengthy linear synthesis. This approach is particularly attractive in high-throughput screening and lead optimization phases of drug and agrochemical discovery.

Derivatization and Functionalization Strategies

Modifications of the Isothiocyanate Group for Diverse Chemical Structures

The isothiocyanate group (-N=C=S) is a versatile functional group known for its reactivity towards nucleophiles. This reactivity is the cornerstone for building a variety of chemical structures from 1,1,1-trifluoro-2-isothiocyanatoethane.

Reactions with Amines to Form Thioureas and Guanidines

The most common reaction of isothiocyanates is their facile reaction with primary and secondary amines to form substituted thioureas. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. The resulting N-(2,2,2-trifluoroethyl)-N'-substituted thioureas are stable compounds and often serve as key intermediates for further transformations. nih.govorganic-chemistry.org

These thiourea (B124793) derivatives can be subsequently converted into guanidines, which are a prominent structural motif in many biologically active compounds. The conversion typically involves a desulfurization-amination sequence. Various reagents, such as the Burgess reagent, can facilitate this transformation in a one-pot or stepwise procedure. organic-chemistry.org

Table 1: Synthesis of Thioureas and Guanidines from this compound

Amine Nucleophile Intermediate Product Final Product
Ammonia N-(2,2,2-trifluoroethyl)thiourea 2,2,2-Trifluoroethylguanidine
Methylamine N-Methyl-N'-(2,2,2-trifluoroethyl)thiourea N-Methyl-N'-(2,2,2-trifluoroethyl)guanidine
Aniline N-Phenyl-N'-(2,2,2-trifluoroethyl)thiourea N-Phenyl-N'-(2,2,2-trifluoroethyl)guanidine
Diethylamine N,N-Diethyl-N'-(2,2,2-trifluoroethyl)thiourea N,N-Diethyl-N'-(2,2,2-trifluoroethyl)guanidine

Cyclization Reactions with Bifunctional Nucleophiles

This compound can undergo cyclization reactions when treated with bifunctional nucleophiles, which are molecules containing two nucleophilic centers. These reactions provide a powerful route to a variety of heterocyclic compounds. nih.govrsc.orgresearchgate.net The reaction typically proceeds through an initial nucleophilic addition to the isothiocyanate group to form a thiourea intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring.

For example, reaction with amino alcohols can lead to the formation of oxazolidine-2-thiones, while reaction with diamines can yield imidazolidine-2-thiones. Similarly, aminothiols can be used to synthesize thiazolidine-2-thiones. The nature of the final heterocyclic product is determined by the type of bifunctional nucleophile used. nih.gov These cyclization strategies are highly valuable for generating libraries of complex molecules from a simple fluorinated starting material. rsc.org

Table 2: Examples of Cyclization Reactions with Bifunctional Nucleophiles

Bifunctional Nucleophile Resulting Heterocyclic System
Ethanolamine N-(2,2,2-trifluoroethyl)oxazolidin-2-thione
Ethylenediamine N-(2,2,2-trifluoroethyl)imidazolidin-2-thione
2-Aminoethanethiol N-(2,2,2-trifluoroethyl)thiazolidin-2-thione
o-Phenylenediamine N-(2,2,2-trifluoroethyl)benzimidazoline-2-thione

Functionalization of the Trifluoroethyl Chain

The trifluoroethyl group (CF₃CH₂-) is generally considered to be chemically robust. However, strategies exist to introduce further functionalities or to perform stereoselective transformations on this part of the molecule.

Introduction of Additional Functionalities

Direct functionalization of the C-H bonds on the ethyl moiety of this compound is challenging due to the deactivating effect of the adjacent trifluoromethyl group. However, functionalization can be achieved through indirect methods or by employing modern synthetic strategies.

One approach involves the use of radical-mediated processes. For instance, C-H bond functionalization adjacent to a trifluoromethyl group can be achieved through photoredox catalysis, allowing for the introduction of various substituents. rhhz.net Another strategy is to start with a pre-functionalized building block. For example, a functional group can be introduced onto a two-carbon synthon, which is then converted to the corresponding trifluoroethyl amine and subsequently to the isothiocyanate. Research has also focused on the selective activation and cleavage of C-F bonds in trifluoromethyl groups to generate difluoro- or monofunctionalized products, opening avenues for novel derivatives. rsc.org

Stereoselective Transformations at the Ethyl Moiety

The ethyl moiety in this compound is prochiral. Therefore, the introduction of a substituent at the C-2 position can create a stereocenter. Achieving this with high stereoselectivity is an important goal for the synthesis of chiral fluorinated molecules.

Stereoselective synthesis of compounds containing a chiral CF₃-bearing carbon center is an active area of research. nih.govacs.org Strategies often involve the use of chiral catalysts or auxiliaries. For instance, asymmetric cycloaddition reactions using N-2,2,2-trifluoroethylisatin ketimines, which are derived from the corresponding amine, have been shown to produce spirooxindoles with high stereoselectivity. nih.govnih.gov This demonstrates that the trifluoroethyl group can be incorporated into complex chiral scaffolds. Another approach is the dynamic kinetic resolution of ketones containing an α-CF₃ group, which allows for the synthesis of β-CF₃ substituted alcohols with two contiguous stereocenters. acs.org Such methodologies could potentially be adapted to create chiral derivatives of this compound.

Synthetic Routes to Fluorinated Analogues and Libraries

The development of synthetic routes to fluorinated analogues and libraries of compounds derived from this compound is of significant interest for drug discovery and materials science. Various strategies can be employed to modify the fluorine content or to introduce fluorine atoms at different positions.

One strategy involves the synthesis of analogues with different fluoroalkyl chains. This can be achieved by starting from different fluorinated primary amines and converting them to the corresponding isothiocyanates using standard methods, such as reaction with thiophosgene (B130339) or carbon disulfide. rsc.orgorganic-chemistry.orgnih.gov This allows for the systematic variation of the physical and chemical properties of the resulting derivatives.

Another approach is the late-stage fluorination of more complex molecules that already contain the 1,1,1-trifluoro-2-isothiocyanatoethyl moiety. Modern fluorination techniques, such as electrophilic fluorination, can be used to introduce fluorine atoms into aromatic or aliphatic C-H bonds.

Furthermore, the synthesis of libraries of fluorinated compounds for screening purposes is a powerful tool in drug discovery. Diversity-oriented synthesis approaches can be employed, where the isothiocyanate group is used as a versatile handle to attach a wide range of building blocks, while the trifluoroethyl group provides a key structural motif. rsc.org The creation of such libraries allows for the rapid exploration of chemical space and the identification of new bioactive molecules. researchgate.net

Table 3: Synthetic Strategies for Fluorinated Analogues and Libraries

Strategy Description Example Application
Varied Fluoroalkyl Chains Synthesis of isothiocyanates with different fluorine substitution patterns (e.g., -CH₂CF₂H, -CH₂CF₂CF₃). Tuning lipophilicity and metabolic stability of derivatives.
Late-Stage Fluorination Introduction of additional fluorine atoms into a molecule already containing the trifluoroethyl isothiocyanate moiety. Creating analogues with altered electronic properties or binding affinities.
Diversity-Oriented Synthesis Using the isothiocyanate as a reactive handle to append a wide variety of chemical scaffolds. Generation of large compound libraries for high-throughput screening.
Radiofluorination Incorporation of radioactive fluorine isotopes (e.g., ¹⁸F) for use in positron emission tomography (PET) imaging. Development of novel diagnostic agents.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a window into the chemical environment of magnetically active nuclei. For 1,1,1-Trifluoro-2-isothiocyanatoethane, a multi-nuclear approach is essential to fully characterize its structure.

The proton (¹H) NMR spectrum of this compound is anticipated to be relatively simple, yet informative. The methylene (B1212753) protons (-CH₂-) adjacent to the trifluoromethyl group are expected to exhibit a quartet in the ¹H NMR spectrum due to coupling with the three equivalent fluorine atoms of the CF₃ group. The chemical shift of these protons would likely appear in the downfield region, influenced by the electron-withdrawing nature of both the trifluoromethyl and isothiocyanate groups.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.org The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift is sensitive to the electronic environment, and the presence of the electron-withdrawing isothiocyanate group will influence its position. researchgate.net The typical chemical shift range for a CF₃ group is between +40 to +80 ppm relative to CFCl₃. bjp-bg.com

Nucleus Expected Multiplicity Expected Coupling Partner(s) Typical Chemical Shift Range (ppm)
¹H (-CH₂-)Quartet³J(H,F) with -CF₃3.0 - 4.5
¹⁹F (-CF₃)Triplet³J(F,H) with -CH₂--60 to -80 (relative to CFCl₃)
Note: Expected chemical shift ranges are estimations based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the trifluoromethyl carbon (-CF₃), the methylene carbon (-CH₂-), and the isothiocyanate carbon (-NCS). The -CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)), while the -CH₂- carbon will also show coupling to the adjacent fluorine atoms (²J(C,F)). The isothiocyanate carbon typically resonates in the range of 120-140 ppm.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environment. The ¹⁵N chemical shift of the isothiocyanate group is expected to fall within a characteristic range, which for isothiocyanates is approximately -275 ppm relative to nitromethane. ias.ac.inbenthamopen.com

Nucleus Expected Multiplicity Expected Coupling Partner(s) Typical Chemical Shift Range (ppm)
¹³C (-CF₃)Quartet¹J(C,F) with -CF₃120 - 130 (quartet)
¹³C (-CH₂-)Quartet²J(C,F) with -CF₃35 - 50
¹³C (-NCS)SingletNone120 - 140
¹⁵N (-NCS)SingletNone-270 to -280 (relative to CH₃NO₂)
Note: Expected chemical shift ranges are estimations based on analogous compounds and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and establishing the connectivity between different atoms in the molecule. researchgate.netillinois.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene protons and any other neighboring protons, although in this specific molecule, it would primarily show the autocorrelation of the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum would establish the direct one-bond connectivity between the methylene protons and the methylene carbon. illinois.edu

These 2D NMR experiments, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the functional groups present. nih.gov

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the isothiocyanate (-NCS) and trifluoromethyl (-CF₃) groups.

The isothiocyanate group exhibits a very strong and characteristic antisymmetric stretching vibration (νₐₛ(NCS)) in the IR spectrum, typically appearing in the region of 2000-2100 cm⁻¹. This band is often broad and may sometimes be split. The symmetric stretch (νₛ(NCS)) is usually weaker in the IR spectrum but can be observed in the Raman spectrum.

The trifluoromethyl group has several characteristic vibrational modes. The C-F stretching vibrations are particularly intense in the IR spectrum and typically appear in the 1100-1350 cm⁻¹ region. ias.ac.in The symmetric and antisymmetric CF₃ stretching modes can often be distinguished. CF₃ deformation and rocking modes are expected at lower frequencies. bjp-bg.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Isothiocyanate (-NCS)Antisymmetric Stretch2000 - 2100Very StrongMedium
Isothiocyanate (-NCS)Symmetric Stretch1000 - 1100WeakStrong
Trifluoromethyl (-CF₃)C-F Stretches1100 - 1350StrongMedium
Trifluoromethyl (-CF₃)Deformation/Rocking500 - 800MediumMedium
Note: Wavenumber ranges and intensities are approximate and can be influenced by the molecular environment.

The vibrational assignments for this compound can be further solidified by comparing its spectra with those of structurally related compounds. For instance, comparing the spectrum with that of ethyl isothiocyanate would help in identifying the vibrations associated with the ethyl-NCS moiety, while comparison with 1,1,1-trifluoroethane (B1214931) would aid in assigning the modes of the trifluoroethyl group. Such comparative analysis is a powerful tool for confirming the presence of specific functional groups and understanding the influence of substituents on the vibrational frequencies. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike unit-resolution mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its precise mass.

The molecular formula of this compound is C3H2F3NS. uni.luchemspider.com Based on this formula, the theoretical monoisotopic mass is calculated to be 140.98601 Da. uni.lu An HRMS analysis would be expected to yield an experimental mass measurement that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This high degree of accuracy allows for differentiation between compounds that might otherwise have the same nominal mass.

In addition to the molecular ion, HRMS can identify various adducts of the compound. While experimental data is not publicly available, theoretical calculations predict the precise m/z values for common adducts of this compound, which could be verified by HRMS analysis. uni.lu

Interactive Table: Predicted m/z Values for Adducts of this compound

Adduct IonPredicted m/z
[M+H]+141.99329
[M+Na]+163.97523
[M-H]-139.97873
[M+NH4]+159.01983
[M]+140.98546

The analysis of fragmentation pathways, typically achieved through techniques like electron ionization (EI) or collision-induced dissociation (CID) within a mass spectrometer, provides a molecular fingerprint that can confirm a compound's structure. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's specific arrangement of atoms and bonds.

However, detailed experimental studies documenting the specific fragmentation pathways for this compound are not available in the cited literature. The elucidation of these pathways would involve identifying the major fragment ions and proposing the neutral losses and bond cleavages that lead to their formation, which would serve to confirm the connectivity of the trifluoroethyl group and the isothiocyanate moiety.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain further structural information by isolating a specific ion (a "precursor ion") and then fragmenting it to observe its constituent parts ("product ions"). This multi-stage analysis is invaluable for distinguishing between isomers and elucidating the structure of unknown compounds.

For this compound, an MS/MS experiment would typically involve selecting the protonated molecular ion ([M+H]+, m/z 141.99329) in the first mass analyzer, inducing fragmentation, and then analyzing the resulting product ions in a second mass analyzer. This would provide direct evidence of the compound's substructures. Despite the utility of this technique, specific applications or published MS/MS data for this compound were not found in the reviewed sources.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Commercial suppliers describe this compound as a liquid at room temperature. Therefore, performing X-ray crystallography would necessitate growing a single crystal of the compound at low temperatures. A review of publicly available scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Consequently, no experimental data on its solid-state conformation, bond lengths, or crystal packing is available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No specific Density Functional Theory (DFT) studies on 1,1,1-Trifluoro-2-isothiocyanatoethane have been identified in the searched literature. Such a study would typically involve the use of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to calculate the molecule's electronic structure and to optimize its three-dimensional geometry. The expected outputs would include precise data on bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes only, as no published data is available.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value
Bond Length (Å) C1 C2 Data not available
C2 N Data not available
N C3 Data not available
C3 S Data not available
C1 F1 Data not available
Bond Angle (°) C1 C2 N Data not available
C2 N C3 Data not available
N C3 S Data not available

| Dihedral Angle (°) | F1 | C1 | C2 | N | Data not available |

Conformational Analysis and Energy Minima

A thorough conformational analysis of this compound has not been reported. This type of investigation would involve systematically rotating the single bonds within the molecule, particularly the C-C and C-N bonds, to identify all possible stable conformations (conformers). For each conformer, the potential energy would be calculated to identify the global minimum energy structure—the most stable arrangement of the atoms—and other local energy minima.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Determination

There are no published computational studies on the reaction mechanisms of this compound. Such research would focus on identifying the transition state structures for specific reactions involving this compound. By calculating the energy of the transition state relative to the reactants, the activation energy could be determined, which is a critical parameter for understanding the reaction rate.

Prediction of Reaction Pathways and Product Selectivity

Without computational studies, the prediction of reaction pathways and product selectivity for reactions involving this compound remains speculative. Computational modeling would allow for the exploration of different potential reaction pathways, determining the most energetically favorable routes and thus predicting the major products of a reaction.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulation studies specifically targeting this compound were found. MD simulations would provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with its environment. By simulating the molecule in different solvents, researchers could understand how the solvent influences its structure, dynamics, and reactivity.

Future Research Directions and Outlook for 1,1,1 Trifluoro 2 Isothiocyanatoethane

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of specialized reagents like 1,1,1-Trifluoro-2-isothiocyanatoethane. Future research in this area will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current methods for synthesizing isothiocyanates often rely on reagents like thiophosgene (B130339) or carbon disulfide, which pose significant health and environmental risks. rsc.orgijacskros.com A key future direction will be the exploration of safer sulfur sources. Elemental sulfur, being abundant and non-toxic, presents a highly attractive alternative. mdpi.com Research into catalytic systems that can efficiently activate elemental sulfur for the reaction with primary amines to form isothiocyanates is a promising avenue. mdpi.com Another green approach involves the use of desulfurizing agents in aqueous media, which would significantly reduce the reliance on volatile organic solvents. rsc.org

Biocatalysis offers another frontier for the sustainable synthesis of fluorinated compounds. While not yet applied specifically to this compound, the use of enzymes like aldolases for creating chiral organofluorine compounds demonstrates the potential of biocatalytic methods. nih.gov Future work could explore the possibility of engineering enzymes for the specific synthesis of fluorinated isothiocyanates.

The principles of green chemistry, such as atom economy and process intensification, will also guide future synthetic strategies. unibe.chresearchgate.net The development of one-pot syntheses and continuous flow processes can lead to higher efficiency and reduced environmental impact compared to traditional batch methods. unibe.ch

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Isothiocyanates

FeatureConventional MethodsFuture Green Methodologies
Sulfur Reagent Thiophosgene, Carbon DisulfideElemental Sulfur, Sodium Persulfate
Solvent Volatile Organic SolventsWater, Bio-based solvents, Supercritical CO2
Catalysis Stoichiometric ReagentsBiocatalysts, Transition Metal Catalysts
Process Batch ProcessingContinuous Flow, One-Pot Synthesis
Waste Generation HighLow

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The isothiocyanate functional group is known for its diverse reactivity, participating in addition reactions with nucleophiles and cycloaddition reactions. mdpi.com The presence of the trifluoromethyl group in this compound is expected to significantly influence its reactivity, opening up avenues for novel chemical transformations.

Future research will likely focus on leveraging the electron-withdrawing nature of the trifluoromethyl group to explore unprecedented reactions. This could include the activation of adjacent C-H bonds or the modulation of the electrophilicity of the isothiocyanate carbon. Visible-light photoredox catalysis, a powerful tool for radical generation under mild conditions, could be employed to initiate novel radical addition or cyclization reactions involving the trifluoroethyl moiety. researchgate.netresearchgate.net

The cascade reactions of isothiocyanates are a powerful tool for the rapid construction of complex heterocyclic structures. nih.gov A promising research direction would be the design of novel cascade reactions starting from this compound, leading to the synthesis of unique trifluoromethyl-containing heterocycles. These reactions could be triggered by a variety of reagents and catalysts, offering access to a wide range of molecular scaffolds.

Advancements in Catalytic Applications for Enhanced Selectivity and Efficiency

Catalysis will play a central role in unlocking the synthetic potential of this compound with high levels of selectivity and efficiency. A major focus of future research will be the development of catalytic asymmetric transformations. The synthesis of chiral molecules containing both a trifluoromethyl group and a sulfur-containing functionality is of great interest in medicinal chemistry.

Asymmetric catalysis using chiral catalysts could enable the enantioselective addition of nucleophiles to the isothiocyanate group, leading to the formation of chiral thioureas and related compounds. nih.govmsu.edunih.gov Phase-transfer catalysis has shown promise in the asymmetric synthesis of α-trifluoromethylthio-β-amino acids, suggesting its potential applicability to reactions involving this compound. nih.govresearchgate.net

Furthermore, the development of catalysts that can selectively promote specific reaction pathways of the isothiocyanate group in the presence of other functional groups will be crucial for its application in complex molecule synthesis. This includes catalysts for chemoselective and regioselective transformations. For instance, designing catalysts that can differentiate between various nucleophiles present in a reaction mixture would allow for more precise control over the outcome of the reaction.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. sigmaaldrich.comresearchgate.netyoutube.com Automated synthesis platforms can accelerate the exploration of reaction conditions, allowing for the rapid screening of catalysts, solvents, and other parameters to identify optimal synthetic protocols. sigmaaldrich.comresearchgate.net

HTE enables the parallel execution of a large number of experiments, making it an ideal tool for discovering novel reactivity and for mapping the scope and limitations of new transformations. unchainedlabs.compnas.org By employing HTE, researchers can systematically investigate the reactions of this compound with a diverse range of substrates and reagents, leading to the rapid discovery of new chemical space. unchainedlabs.com

The data generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and suggest promising new areas of chemical space to explore. mdpi.comnih.gov This synergy between automation, HTE, and artificial intelligence has the potential to significantly accelerate the pace of research and development in this field.

Table 2: Impact of Automation and HTE on Research with this compound

Research AreaTraditional ApproachAutomated/HTE Approach
Reaction Optimization Sequential, one-variable-at-a-timeParallel, multi-variable screening
Discovery of New Reactions Serendipitous, based on hypothesisSystematic screening of diverse substrates
Data Generation Slow, limited datasetsRapid, large and comprehensive datasets
Time to Discovery Months to yearsWeeks to months

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and catalysts. Future research will increasingly rely on an integrated approach that combines experimental techniques with computational chemistry to elucidate reaction pathways and transition states.

Kinetic studies, including the determination of reaction orders and activation parameters, can provide valuable insights into the rate-determining steps of a reaction. rsc.org The use of isotopic labeling can help to track the movement of atoms throughout a reaction, providing further mechanistic detail.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms and predicting the structures and energies of intermediates and transition states. joasciences.commdpi.com By combining experimental data with computational modeling, researchers can build a comprehensive picture of how reactions involving this compound proceed. This deeper understanding will facilitate the development of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1-trifluoro-2-isothiocyanatoethane, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves introducing the isothiocyanate (-NCS) group to 1,1,1-trifluoroethyl derivatives. A common approach is reacting 1,1,1-trifluoroethylamine with thiophosgene (CSCl₂) under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of thiophosgene).
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or ¹⁹F NMR .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling :

  • Use in a fume hood with nitrile gloves and chemical-resistant goggles.
  • Avoid inhalation; vapor pressure data (e.g., ~150 mmHg at 25°C for analogous fluorinated ethanes) suggest high volatility, requiring sealed systems .
    • Storage :
  • Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent moisture ingress and decomposition.
  • Regularly check for discoloration (indicative of thiourea byproduct formation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : To confirm trifluoromethyl (-CF₃) integration and chemical shifts (δ ~ -60 to -70 ppm).
  • IR Spectroscopy : Detect the isothiocyanate stretching band (~2050–2150 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 161 for M⁺) and fragmentation patterns (e.g., loss of -NCS group) .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for fluorinated ethanes be resolved?

  • Issue : Discrepancies in ΔfH° values for analogous compounds (e.g., 1,1-difluoroethane: -276.3 ± 2.1 kJ/mol vs. computational predictions).
  • Resolution :

  • Cross-validate experimental data using combustion calorimetry and gas-phase ion cyclotron resonance (ICR) .
  • Apply density functional theory (DFT) with basis sets like cc-pVTZ to reconcile experimental and computational results .

Q. What strategies mitigate competing reactions during derivatization of this compound?

  • Challenge : The -NCS group reacts with nucleophiles (e.g., amines, alcohols), but hydrolysis to thioureas can occur in aqueous media.
  • Solutions :

  • Kinetic Control : Use non-polar solvents (e.g., toluene) and low temperatures to favor nucleophilic substitution over hydrolysis.
  • Catalysis : Add catalytic Lewis acids (e.g., ZnCl₂) to accelerate desired pathways .
    • Analysis : Track intermediates via in-situ FTIR or Raman spectroscopy .

Q. How do steric and electronic effects influence the reactivity of the isothiocyanate group in fluorinated ethanes?

  • Steric Effects : The bulky -CF₃ group reduces accessibility to the -NCS moiety, slowing reactions with large nucleophiles (e.g., proteins).
  • Electronic Effects : Electron-withdrawing -CF₃ enhances electrophilicity of -NCS, increasing reactivity toward amines (e.g., k₂ ~ 10⁻³ M⁻¹s⁻¹ in DMSO) .
  • Modeling : Use Hammett σ constants or Frontier Molecular Orbital (FMO) theory to predict regioselectivity .

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1,1,1-Trifluoro-2-isothiocyanatoethane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.